7-Bromo-4,5-difluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,5-difluoro-1H-indole is a chemical compound with the CAS Number: 877160-16-2. It has a molecular weight of 232.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H . This indicates that the molecule consists of a bromine atom at the 7th position and two fluorine atoms at the 4th and 5th positions of the indole ring.Scientific Research Applications
Crystal Structure and Hydrogen Bonding Analysis
Research on 7-bromoindoles, a category including 7-Bromo-4,5-difluoro-1H-indole, has shown significant insights into crystal structures and hydrogen bonding. For instance, studies on 7-acetamido-2-aryl-5-bromoindoles demonstrated the formation of hydrogen bonding networks and π-stacking in the indole moiety. This was confirmed using single crystal X-ray diffraction data and density functional theory (DFT) structural parameters (Mphahlele, 2018).
Synthesis and Molecular Interactions
Synthesis methods for bromo-difluoro-indole derivatives have been developed, providing valuable substrates for transition metal-mediated cross-coupling chemistry. This includes the synthesis of various brominated 5,6-dihydroxyindole derivatives (Huleatt et al., 2008). Additionally, studies involving 5-bromo-1H-indole-3-carbaldehyde have provided insights into the intermolecular interactions in crystal structures, further expanding our understanding of the properties and applications of bromo-difluoro-indoles (Barakat et al., 2017).
Chemical Synthesis Techniques
Advanced chemical synthesis techniques have been explored for 7-bromoindoles. For instance, a method based on lithium–bromine exchange reactions for synthesizing 5,7-disubstituted indoles has been developed, highlighting the versatility of these compounds in chemical synthesis (Li & Martins, 2003). This kind of research enhances the potential for creating new molecules with tailored properties for various applications.
Pharmaceutical Applications
While excluding specific drug use and dosage information, it's notable that 7-bromoindole derivatives have been investigated for pharmaceutical applications. For example, their use in synthesizing a potent 5-HT6 antagonist, which is a significant area in neuropsychiatric disorder treatments, has been studied (Isherwood et al., 2012).
Fischer Cyclization and Chemical Properties
Fischer cyclization, a method for synthesizing indole derivatives, has been applied to 5-bromoindoles, indicating the utility of this approach in creating complex heterocyclic structures (Alekseyev et al., 2015). Such studies contribute to the broader understanding of chemical properties and potential applications of bromo-difluoro-indoles.
Safety and Hazards
Future Directions
Indole derivatives, such as 7-Bromo-4,5-difluoro-1H-indole, have diverse biological activities and immense potential for further exploration for new therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of active research .
Mechanism of Action
Target of Action
7-Bromo-4,5-difluoro-1H-indole is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A, suggesting they may affect viral replication pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
7-bromo-4,5-difluoro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDVLYWVIHHMMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C(=C21)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624537 |
Source
|
Record name | 7-Bromo-4,5-difluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877160-16-2 |
Source
|
Record name | 7-Bromo-4,5-difluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-4,5-difluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.